2-(Cyclohexyloxy)-5-nitropyridine
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Description
2-(Cyclohexyloxy)-5-nitropyridine is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
2-(Cyclohexyloxy)-5-nitropyridine derivatives have been employed as key intermediates in the synthesis of biologically active compounds, particularly in pharmaceuticals and agrochemicals. A study highlighted the application of different alpha-1-thioglycosides preparation methods in the synthesis of 5-nitro-2-pyridyl 1-thioglycosides substrates, which were used to create uridine derivatives, potentially acting as glycosyltransferases inhibitors (Komor et al., 2012). Additionally, a powerful method for synthesizing various nitro compounds using a three-component ring transformation of dinitropyridone with ketones was reported, further emphasizing the role of nitropyridines in creating intermediates for bioactive compounds (Le & Nishiwaki, 2018).
Material Sciences and Supramolecular Chemistry
In the field of material sciences and supramolecular chemistry, nitropyridine derivatives have contributed significantly. For instance, novel compounds with non-linear optical chromophores like 2-amino-5-nitropyridine (2A5NP) and Keggin polyoxoanions were synthesized, showcasing different charge transfer properties and thermal stability. These compounds were characterized by various spectroscopic and analytical techniques, highlighting their potential in the development of new materials (Gamelas et al., 2006).
Chemical Synthesis and Reactivity
The versatility of this compound in chemical synthesis and its reactivity has been extensively studied. Research demonstrates the synthesis of previously unknown 2-aryl-, 2-hetaryl-, and 2-cyclopropyl-5-nitropyridines, furthering the understanding of the compound's reactivity and potential applications in creating novel chemical entities (Sagitullina et al., 2009).
Molecular Diodes and Nano-Actuators
In the realm of nanotechnology, this compound derivatives have been explored for their potential in creating programmable molecular diodes driven by charge-induced conformational changes. This innovative approach points towards applications in memory devices and nano-actuators, controlled by an external field or bias voltage (Derosa, Guda, & Seminario, 2003).
Properties
IUPAC Name |
2-cyclohexyloxy-5-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDQRJQZCZFCOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510978 |
Source
|
Record name | 2-(Cyclohexyloxy)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85003-00-5 |
Source
|
Record name | 2-(Cyclohexyloxy)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.